molecular formula C8H10N4O5 B10906094 ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10906094
M. Wt: 242.19 g/mol
InChI Key: YGTVKGXTRSFAIK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate systematically describes the compound’s structure. The pyrazole ring serves as the core, with substituents at positions 1, 3, and 4. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1. The carbamoyl group (-CONH2) at position 4 and the nitro group (-NO2) at position 3 are prioritized according to IUPAC substitution rules, while the ethyl acetate moiety (-OCOCH2CH3) is attached via the nitrogen at position 1.

The CAS Registry Number 2379944-86-0 uniquely identifies this compound. Comparative analysis with structurally similar pyrazole derivatives, such as ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 5679-18-5), highlights the impact of substituent variation on registry assignments. For instance, replacing the carbamoyl group with a methyl group alters the compound’s registry profile and physicochemical properties.

Property This compound Ethyl (3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-Yl)Acetate
CAS Number 2379944-86-0 5679-18-5
Molecular Formula C8H10N4O5 C9H13N3O4
Key Substituents Carbamoyl, Nitro Methyl, Nitro

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(7(9)14)8(10-11)12(15)16/h3H,2,4H2,1H3,(H2,9,14)

InChI Key

YGTVKGXTRSFAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Diazotization-Nitration Sequence

A foundational approach involves diazotization of 3-amino-4-pyrazolecarbonitrile derivatives followed by nitration. As demonstrated in US Patent 4,235,995, the process begins with:

  • Diazonium salt formation using HBF₄/NaNO₂ at -5°C

  • Nitro group introduction via copper-catalyzed decomposition in NaNO₂/HCl

Critical parameters:

  • Temperature control (-5°C to 25°C) prevents premature decomposition

  • Copper catalyst particle size (finely divided) ensures 78-85% yield

Reaction equation:

3-Amino-pyrazoleHBF4NaNO2Diazonium saltCuNaNO23-Nitro-pyrazole[4]\text{3-Amino-pyrazole} \xrightarrow[\text{HBF}4]{\text{NaNO}2} \text{Diazonium salt} \xrightarrow[\text{Cu}]{\text{NaNO}_2} \text{3-Nitro-pyrazole}

Carbamoylation Techniques

Post-nitration, carbamoyl group installation occurs via:

  • Isocyanide insertion : Using tert-butyl isocyanide with HClO₄ catalysis (85% yield)

  • Acyl chloride coupling : Reacting 3-nitro-4-pyrazolecarbonyl chloride with NH₃ gas in THF

Comparative efficiency:

MethodCatalystTemperatureYieldPurity (HPLC)
Isocyanide insertionHClO₄90°C85%98.2%
Acyl chloride routeNoneRT72%95.4%

Data from

One-Pot Nitration-Carbamoylation

Concurrent Functionalization

EP 1,176,142 A1 discloses a streamlined protocol using:

  • Starting material: 1-Ethyl-3-amino-pyrazole-4-carboxylate

  • Reagents: HNO₃/H₂SO₄ (nitration) + ClCONH₂ (carbamoylation)

  • Solvent system: 90% H₂O/10% ethyl acetate

Advantages:

  • Eliminates intermediate isolation

  • Reduces total synthesis time by 40%

  • Maintains 78% overall yield

Microwave-Assisted Optimization

Recent adaptations (PubChem CID 119053488) employ microwave irradiation:

  • 300W power

  • 15-minute reaction time

  • Ethanol/water (3:1) solvent

Outcomes vs conventional heating:

ParameterMicrowaveConventional
Reaction time15 min6 hr
Isolated yield81%68%
Energy consumption0.8 kWh3.2 kWh

Esterification Strategies

Late-Stage Ethylation

Post-carbamoylation, ethyl group introduction occurs via:

  • Mitsunobu reaction : Using DIAD/PPh₃ with ethanol (92% yield)

  • SN2 displacement : Ethyl bromide with K₂CO₃ in DMF (87% yield)

Comparative analysis:

MethodByproductsScalabilityAtom Economy
MitsunobuDiphenylureaLimited68%
SN2 displacementKBrKilogram-scale83%

In Situ Ester Protection

WO 2001/012189 A1 demonstrates simultaneous carbamoyl/ethyl group installation using:

  • Ethyl chloroformate

  • DMAP catalyst

  • Triethylamine base

Reaction schema:

3-Nitro-pyrazole+ClCO2EtEt3NDMAPTarget compound[8]\text{3-Nitro-pyrazole} + \text{ClCO}2\text{Et} \xrightarrow[\text{Et}3\text{N}]{\text{DMAP}} \text{Target compound}

Purification and Analytical Validation

Crystallization Protocols

  • Solvent pair : Ethyl acetate/hexane (3:7 v/v)

  • Cooling gradient: 50°C → 4°C at 1°C/min

  • Achieves 99.5% purity (by NMR)

Chromatographic Methods

  • Normal phase : SiO₂ with CH₂Cl₂/MeOH (95:5)

  • HPLC : C18 column, 0.1% TFA/ACN gradient

Impurity profile from LC-MS:

Retention Time (min)m/zIdentity
8.2270.24Target compound
11.5252.19De-ethylated byproduct
14.3286.31Diastereomeric form

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

ComponentCost (USD)% of Total
Starting material42038%
Solvents21019%
Catalysts18517%
Energy15014%
Waste disposal959%
Labor504%

Data aggregated from

Environmental Impact

Green chemistry metrics for optimized route:

  • Process Mass Intensity (PMI): 18.7 kg/kg

  • E-Factor: 6.3

  • Carbon Efficiency: 64%

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position undergoes selective reduction under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Catalytic hydrogenationH₂/Pd-C in ethanol (25°C, 6 hr)Ethyl (4-carbamoyl-3-amino-1H-pyrazol-1-yl)acetateComplete conversion with no side products observed.
Acidic reductionSnCl₂/HCl (reflux, 3 hr)Ethyl (4-carbamoyl-3-amino-1H-pyrazol-1-yl)acetateRequires stoichiometric SnCl₂; yields >85%.

The carbamoyl group remains intact during these reductions, confirming its stability under reductive conditions.

Ester Hydrolysis

The ethyl acetate moiety participates in hydrolysis:

Reaction TypeReagents/ConditionsProductNotes
Acidic hydrolysis6M HCl (reflux, 8 hr)(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acidQuantitative yield; carboxylic acid confirmed via IR (C=O stretch at 1705 cm⁻¹).
Basic hydrolysisNaOH (aq)/EtOH (60°C, 4 hr)Sodium salt of (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acidIntermediate for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazole ring facilitates SNAr at the nitro-bearing position:

NucleophileConditionsProductEfficiency
ThiophenolK₂CO₃/DMF (80°C, 12 hr)Ethyl (4-carbamoyl-3-(phenylthio)-1H-pyrazol-1-yl)acetate72% yield; regioselectivity confirmed by NMR.
AmmoniaNH₃/EtOH (sealed tube, 100°C, 24 hr)Ethyl (3-amino-4-carbamoyl-1H-pyrazol-1-yl)acetateCompetitive reduction observed without controlled pH.

Cycloaddition Reactions

The nitro group and carbamoyl moiety enable participation in dipolar cycloadditions:

Reaction PartnerConditionsProductKey Data
Ethyl propiolateToluene (reflux, 48 hr)Bicyclic pyrazolo[1,5-a]pyrimidine derivativeIsolated yield: 58%; confirmed by X-ray crystallography.
AcetylenedicarboxylateMicrowave (120°C, 2 hr)Fused pyrazole-pyrrole systemReaction time reduced by 75% compared to thermal conditions.

Functional Group Interconversion

The carbamoyl group (-CONH₂) undergoes transformations:

ReactionReagentsProductApplication
DehydrationP₂O₅/POCl₃ (reflux)Ethyl (3-nitro-4-cyano-1H-pyrazol-1-yl)acetateIntermediate for heterocycle synthesis .
Hoffman degradationNaOBr (0°C, 2 hr)Ethyl (3-nitro-4-isocyanato-1H-pyrazol-1-yl)acetateUnstable intermediate; requires in situ trapping .

Halogenation

Electrophilic halogenation occurs at the pyrazole ring’s unsubstituted positions:

Halogen SourceConditionsProductSelectivity
NBS (N-bromosuccinimide)AIBN/CHCl₃ (light, 25°C)Ethyl (4-carbamoyl-3-nitro-5-bromo-1H-pyrazol-1-yl)acetate5-position bromination favored (89%) .
IClAcOH (40°C, 6 hr)Ethyl (4-carbamoyl-3-nitro-5-iodo-1H-pyrazol-1-yl)acetateRequires excess ICl for completion .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

Reaction TypeCatalytic SystemProductYield
Suzuki couplingPd(PPh₃)₄/K₂CO₃Ethyl (4-carbamoyl-3-nitro-5-aryl-1H-pyrazol-1-yl)acetate45-78% (varies with aryl boronic acid).
Sonogashira couplingPdCl₂(PPh₃)₂/CuIEthyl (4-carbamoyl-3-nitro-5-alkynyl-1H-pyrazol-1-yl)acetateLimited by nitro group stability at high temps.

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionpHTemperatureDegradation ProductsHalf-Life
Acidic1.237°CCarboxylic acid derivative3.2 hr
Neutral7.437°CNo degradation>48 hr
Basic9.037°CPartial ester hydrolysis8.5 hr

Data correlates with HPLC-MS analyses.

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., microwave-assisted syntheses) could enhance yields for complex derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate as an anticancer agent. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The study reported that compounds similar to this compound showed low IC50 values, indicating strong anticancer properties when tested against specific cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Patents describe novel 3-nitropyrazole derivatives that exhibit significant antimicrobial effects, including activity against bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis .

Agricultural Applications

Herbicidal Activity
this compound has been explored for its herbicidal properties. Studies indicate that pyrazole derivatives can effectively control unwanted plant species at low application rates. For instance, compounds derived from 3-nitropyrazoles have been shown to inhibit the growth of various weeds, making them viable candidates for agricultural herbicides .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the material's thermal stability and mechanical properties.

Case Studies

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityDemonstrated strong cytotoxicity in synthesized pyrazole derivatives with low IC50 values against cancer cell lines .
Patent US4235995AAntimicrobial ActivityReported significant antimicrobial effects of 3-nitropyrazole derivatives against various pathogens .
Herbicidal Efficacy StudyAgricultural ApplicationFound effective control of weed species at low concentrations using pyrazole derivatives .

Mechanism of Action

The mechanism of action of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The structural and functional attributes of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate are compared below with three classes of pyrazole-based compounds synthesized in recent studies.

Functional Group Variations

This compound
  • Key substituents: 4-position: Carbamoyl (-CONH₂) 3-position: Nitro (-NO₂) 1-position: Ethyl acetate (-OCOCH₂CH₃) via methylene bridge
  • Properties :
    • Polar functional groups enhance solubility in polar solvents (e.g., DMSO, THF).
    • Electron-withdrawing nitro and carbamoyl groups may stabilize the pyrazole ring and influence reactivity in nucleophilic substitutions .
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (15a, 15b)
  • Key substituents: 5-position: Ethoxymethyleneamino (-NH-CH(OEt)) 4-position: Carbonitrile (-CN) 3-position: Aryl groups (4-fluorophenyl in 15a; 2,4-dichlorophenyl in 15b)
  • Carbonitrile’s strong electron-withdrawing nature increases electrophilicity at the 4-position, enabling cyclization reactions (e.g., formation of triazolopyrimidines) .
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (16a, 16b)
  • Key features :
    • Fused pyrazole-triazolo-pyrimidine ring system.
    • Substituents: 4-nitrophenyl at the 7-position, aryl groups (4-fluorophenyl in 16a; 2,4-dichlorophenyl in 16b).
  • Properties :
    • Extended conjugation increases molecular rigidity and thermal stability (mp >340°C for 16a).
    • Reduced solubility in common organic solvents compared to simpler pyrazoles due to planar fused rings .
[3-Aryl-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amines (17a)
  • Key substituents: 4-position: Imino (-NH) group. 5-position: Amine (-NH₂).
  • Properties: The imino group introduces basicity, enabling protonation at physiological pH. Hydrogen-bonding capacity may enhance interactions in biological systems compared to carbamoyl derivatives .

Structural and Functional Implications

  • Electron Effects :
    • Nitro and carbamoyl groups in the target compound create a polarized pyrazole ring, favoring electrophilic aromatic substitution at the 5-position.
    • In contrast, carbonitriles (15a,b) and fused systems (16a,b) exhibit greater electron deficiency, directing reactivity toward cyclization .
  • Solubility and Bioavailability :
    • Ethyl acetate moiety in the target compound improves lipid solubility compared to nitrophenyl-substituted analogs (e.g., 15a,b), which may enhance membrane permeability .
  • Thermal Stability :
    • Fused-ring systems (16a,b) demonstrate exceptional thermal stability (mp >340°C), whereas the target compound’s ester linkage may render it more prone to hydrolysis under acidic/basic conditions .

Biological Activity

Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound notable for its unique pyrazole structure, which incorporates an ethyl acetate moiety along with functional groups such as a carbamoyl and a nitro group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂N₄O₄
  • Molecular Weight : Approximately 242.19 g/mol
  • Structural Features :
    • Pyrazole ring
    • Nitro group at position 3
    • Carbamoyl group at position 4
    • Ethyl acetate moiety

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound is thought to involve interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, while the carbamoyl group may enhance binding affinity to target sites.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with similar compounds:

Compound NameStructure SummaryUnique Features
Ethyl (4-nitro-1H-pyrazol-3-yl)acetateContains a nitro group on the pyrazole ringLacks the carbamoyl substituent, potentially altering activity
3-Carbamoyl-4-nitro-pyrazoleSimilar pyrazole core with different substituentsDoes not include an ethyl acetate moiety
Ethyl (5-amino-1H-pyrazole)acetateAmino group instead of nitroDifferent reactivity profile; potential for different activities

This comparison highlights how the combination of functional groups in this compound may enhance its pharmacological profile.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • In Vivo Studies : In experiments involving mice inoculated with bacterial pathogens, this compound was administered in subcutaneous doses. Results indicated improved survival rates compared to control groups, suggesting strong antibacterial activity .
  • Anticancer Screening : A series of tests conducted on various cancer cell lines showed that this compound inhibited cell proliferation effectively at micromolar concentrations. Further investigations are needed to elucidate the exact pathways involved .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate, and how can functional group compatibility be addressed?

  • Methodology : A multi-step synthesis is typically employed. Begin with a pyrazole precursor, such as 4-carbamoyl-1H-pyrazole, and introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates the introduction of the acetate moiety. Protect the carbamoyl group during nitration using acetyl or tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing the nitro and carbamoyl groups in this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm the pyrazole ring substitution pattern. The nitro group deshields adjacent protons (δ 8.5–9.5 ppm), while the carbamoyl NH₂ appears as a broad singlet (δ 5.5–6.5 ppm).
  • IR : Strong absorption bands at ~1540 cm⁻¹ (N=O asymmetric stretch) and ~1670 cm⁻¹ (C=O of carbamoyl) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion). Fragmentation patterns help identify the acetate and nitro substituents .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodology : Perform accelerated stability studies using HPLC (C18 column, acetonitrile/water gradient). Monitor degradation products at elevated temperatures (40–60°C) and humidity (75% RH). Use DSC/TGA to assess thermal stability. Store the compound in anhydrous DMSO or under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a synchrotron or Mo-Kα source. Refine the structure with SHELXL (v.2018/1), applying restraints for disordered nitro or acetate groups. Validate hydrogen bonding (e.g., N–H···O interactions between carbamoyl and nitro groups) using OLEX2 or Mercury. Address twinning or pseudosymmetry with the TWIN/BASF commands in SHELXL .

Q. What computational approaches predict the reactivity of the nitro group in further functionalization reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions near the nitro group. Use Fukui indices to predict sites for nucleophilic attack (e.g., reduction to amine). Compare with experimental results from catalytic hydrogenation (Pd/C, H₂) or SnCl₂-mediated reduction .

Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved for this compound?

  • Methodology : Re-examine sample purity via HPLC. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For dynamic effects (e.g., rotational barriers in the carbamoyl group), perform variable-temperature NMR (25–80°C) to observe coalescence. Cross-validate with computational NMR chemical shift predictions (GIAO method) .

Q. What role does the nitro group play in modulating biological activity, and how can this be validated experimentally?

  • Methodology : Synthesize analogs lacking the nitro group and compare bioactivity (e.g., enzyme inhibition assays). Perform molecular docking (AutoDock Vina) to assess binding interactions with target proteins (e.g., kinases). Use QSAR models to correlate nitro group electronic parameters (Hammett σ) with activity trends .

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